N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-[(4-Methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a 4-methoxybenzylamine substituent at the 5-position and a 3-methylphenyl group at the 3-position of the triazole ring. The methoxy and methyl substituents likely influence its electronic properties, solubility, and binding interactions with biological targets.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O/c1-16-6-5-7-18(14-16)22-24-26-23(25-15-17-10-12-19(30-2)13-11-17)20-8-3-4-9-21(20)29(24)28-27-22/h3-14H,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJMYVDISLRJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common method starts with the preparation of the triazoloquinazoline core, which is achieved through the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-HIV and antitubercular activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby disrupting biological pathways essential for the survival of pathogens. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its efficacy against various bacterial and viral strains .
Comparison with Similar Compounds
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Substituents :
- 7-position: Chloro group (electron-withdrawing).
- 3-position: Phenylsulfonyl group (electron-withdrawing, enhances stability).
- 5-position: 4-Isopropylphenylamine (hydrophobic substituent).
- The isopropyl group may improve lipophilicity compared to the methoxybenzyl group in the target compound .
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Substituents :
- Key Differences :
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Substituents :
- 5-position: Diethoxyphenethylamine (bulky, electron-rich).
- 3-position: 4-Methylphenyl (similar to the target’s 3-methylphenyl).
- Key Differences :
Non-Triazoloquinazoline Heterocycles with Overlapping Features
Quinazoline-Thiazole Hybrids (e.g., 4-[4-(4-Methoxyphenyl)-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine)
Pyrazoline-Quinazoline Derivatives
- Structure : Features a pyrazoline ring fused to quinazoline.
- Comparison: Pyrazoline’s conformational flexibility may enhance binding to flexible enzyme pockets.
Data Table: Structural and Functional Comparison
Biological Activity
N-[(4-Methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Quinazoline moiety : A bicyclic structure known for various biological activities.
- Methoxy and methyl substituents : These groups are believed to enhance the compound's lipophilicity and biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of quinazoline and triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | 6.29 |
| Compound B | HCT-116 | 2.44 |
| This compound | MCF-7 | TBD |
In a comparative study, the compound demonstrated significant cytotoxicity against MCF-7 cells (breast cancer) with an IC50 value yet to be determined (TBD). The presence of the methoxy group is hypothesized to enhance the interaction with DNA and improve binding affinity due to increased lipophilicity.
The proposed mechanism of action for this compound involves:
- Intercalation with DNA : The triazole and quinazoline structures allow the compound to intercalate between DNA base pairs, disrupting replication.
- Inhibition of Topoisomerases : Similar compounds have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair.
Case Studies
A notable case study involved the synthesis and evaluation of various quinazoline derivatives where this compound was included. The study reported enhanced cytotoxicity correlated with specific structural modifications:
- Modification of Amino Groups : The introduction of bulky amino substituents reduced cytotoxic activity.
- Hydrophobic Interactions : The presence of hydrophobic groups improved cellular permeability and interaction with lipid membranes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
